molecular formula C22H22ClN7O3 B2682730 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 1171498-01-3

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2682730
CAS No.: 1171498-01-3
M. Wt: 467.91
InChI Key: VZDKKIWBNRUQPY-UHFFFAOYSA-N
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Description

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H22ClN7O3 and its molecular weight is 467.91. The purity is usually 95%.
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Biological Activity

The compound 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide is a complex organic molecule characterized by multiple functional groups, including acetamide, pyrazole, and oxadiazole moieties. This article reviews the biological activities associated with this compound, focusing on its potential pharmacological applications based on existing research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H19ClN7O2C_{21}H_{19}ClN_{7}O_{2} with a molecular weight of approximately 472.33 g/mol. Its structure incorporates significant functional groups that contribute to its biological activity:

Feature Description
Molecular Formula C21H19ClN7O2C_{21}H_{19}ClN_{7}O_{2}
Molecular Weight 472.33 g/mol
Functional Groups Acetamide, Pyrazole, Oxadiazole

Biological Activity Overview

Research indicates that compounds with structural similarities to this compound exhibit various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that similar compounds demonstrate significant antibacterial and antifungal properties at MIC values ranging from 16 to 62.5 μg/mL against various strains .
  • Antiproliferative Effects : The compound has shown potential antiproliferative activity against human cancer cell lines. For instance, analogs have been tested for cytotoxicity with IC50 values indicating effective inhibition of cell growth .
  • Neuroprotective Properties : Some derivatives have been reported to exhibit neuroprotective effects, potentially through interactions with neurotransmitter systems .

The precise mechanism of action for this compound is still under investigation; however, preliminary findings suggest interactions with neurotransmitter systems and inflammatory pathways. The presence of the amino and acetamide groups may facilitate these interactions, enhancing its pharmacological profile .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized derivatives of pyrazole and oxadiazole frameworks. The results indicated that compounds similar to our target exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria at concentrations as low as 16 μg/mL .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that certain structural modifications in the target compound led to enhanced cytotoxicity. For example, a derivative with an additional chlorophenyl group demonstrated increased potency against A549 lung adenocarcinoma cells with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .

Comparative Analysis of Related Compounds

Compound Name Molecular Formula Notable Features
3-methylamino-N-(2-hydroxyethyl)acetamideC12H16N2O2C_{12}H_{16}N_{2}O_{2}Exhibits neuroprotective properties
2-{5-amino-[3(4-chlorophenyl)]pyrazol}C18H16ClN5OC_{18}H_{16}ClN_{5}OPotential anti-inflammatory effects
5-amino-N-methylpyrazole-acetamideC10H12N4OC_{10}H_{12}N_{4}OInvestigated for analgesic activity

Properties

IUPAC Name

2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylamino)pyrazol-1-yl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN7O3/c1-3-32-16-7-5-4-6-15(16)26-17(31)12-30-19(24)18(21(25-2)28-30)22-27-20(29-33-22)13-8-10-14(23)11-9-13/h4-11H,3,12,24H2,1-2H3,(H,25,28)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDKKIWBNRUQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=C(C(=N2)NC)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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